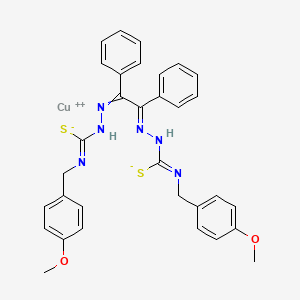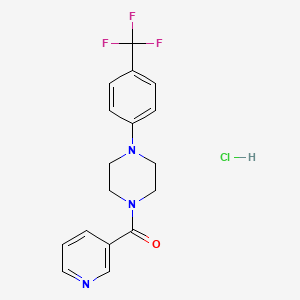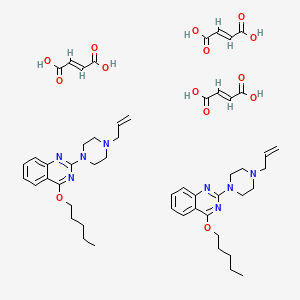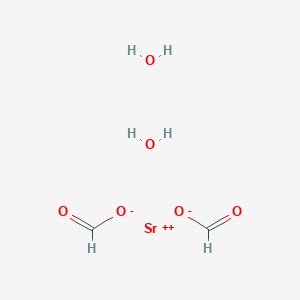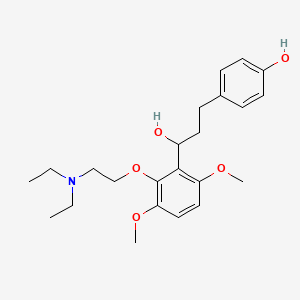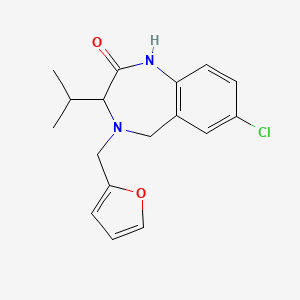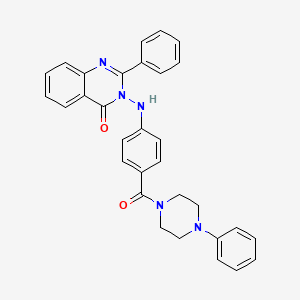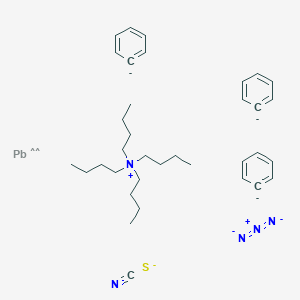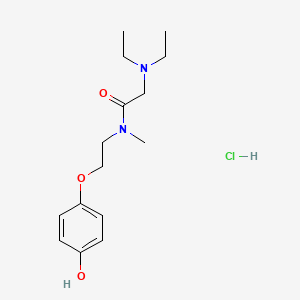
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate typically involves the reaction of N-methyl-3-chloropropylamine with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The resulting compound is then treated with picric acid to form the picrate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a tool in medicinal chemistry.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate involves its interaction with specific molecular targets. The chloroethyl and chloropropyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate can be compared with other similar compounds, such as:
N-Methyl-3-chloropropylamine hydrochloride: This compound shares a similar structure but lacks the picrate group.
2-Chloroethylamine hydrochloride: This compound has the chloroethyl group but lacks the chloropropyl and picrate groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
92168-03-1 |
|---|---|
Formule moléculaire |
C12H15Cl2N4O7- |
Poids moléculaire |
398.17 g/mol |
Nom IUPAC |
3-chloro-N-(2-chloroethyl)-N-methylpropan-1-amine;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H13Cl2N.C6H3N3O7/c1-9(6-4-8)5-2-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H2,1H3;1-2,10H/p-1 |
Clé InChI |
QLAODASTEKOEEM-UHFFFAOYSA-M |
SMILES canonique |
CN(CCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


